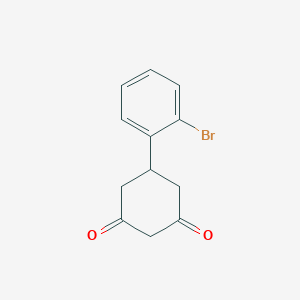

![molecular formula C16H14Br2 B3118485 伪间-二溴[2.2]对二环芳烃 CAS No. 23927-42-6](/img/structure/B3118485.png)

伪间-二溴[2.2]对二环芳烃

描述

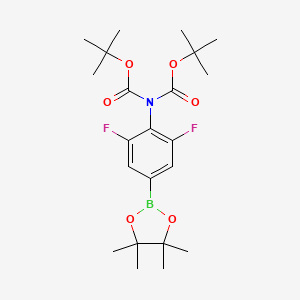

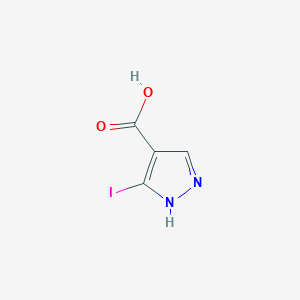

Pseudo-meta-Dibromo[2.2]paracyclophane is a structurally intriguing and practically useful chiral molecule . It is a derivative of [2.2]paracyclophane (PCP), a type of molecule that has drawn considerable research interest due to its unique photophysical and optoelectronic properties . The substituted [2.2]paracyclophanes display intriguing planar chirality .

Synthesis Analysis

The synthesis of pseudo-meta-Dibromo[2.2]paracyclophane involves Suzuki−Miyaura cross-coupling reactions . The literature known pseudo (ps)-para- or ps-meta-dibromo[2.2]paracyclophane and either 4- or 3-(tert-butylthio)phenyl boronic acid provided the PCP derivatives with four different combinations of substitution patterns .Molecular Structure Analysis

The molecular structure of pseudo-meta-Dibromo[2.2]paracyclophane is intriguing due to its planar chirality . The effect of the meta versus para connectivity in both the central PCP core and the phenyl ring connecting the terminal anchoring group has been studied .Chemical Reactions Analysis

The chemical reactions involving pseudo-meta-Dibromo[2.2]paracyclophane include asymmetric amination reactions catalyzed by chiral phosphoric acid (CPA) . This reaction was also applicable to the enantioselective desymmetrization of an achiral dia-mido[2.2]paracyclophane .Physical And Chemical Properties Analysis

The physical and chemical properties of pseudo-meta-Dibromo[2.2]paracyclophane are influenced by its unique structure and the substitution pattern . The meta-phenyl-anchored PCP yields such low conductance levels that molecular features cannot be resolved .科学研究应用

合成和结构分析

- 伪间-二溴[2.2]对二环芳烃在官能化[2.2]对二环芳烃的合成中起着至关重要的作用,由于其独特的结构特性而受到关注。研究人员已经开发出有效的方案来合成各种 4,15-二取代[2.2]对二环芳烃,突出了伪间-二溴[2.2]对二环芳烃作为有机化学中通用构建模块的潜力 (Meyer-Eppler 等人,2014).

亲电取代反应

- 伪间-二溴[2.2]对二环芳烃对于理解[2.2]对二环芳烃中的亲电取代反应至关重要。研究表明,[2.2]对二环芳烃的二溴化导致不同的异构体,包括伪间形式,这有助于区分溴化模式,并有助于开发各种[2.2]对二环芳烃衍生物的合成方法 (Reich & Cram,1969).

聚合物中的光学性质

- 研究表明,[2.2]对二环芳烃衍生物(包括伪间-二溴[2.2]对二环芳烃)可用于合成具有独特光学性质的聚合物。这些聚合物表现出聚集诱导发射,使其成为光电应用的有希望的候选者 (Yu & Hsu,2018).

核磁共振光谱

- 伪间和伪对二氨基-八氟[2.2]对二环芳烃之间的区别(难以分离)已经通过核磁共振光谱实现。这一进步允许轻松识别单个异构体,从而促进该领域进一步的研究 (Roche & Marchione,2012).

圆偏振发光

- 含有伪间-二溴[2.2]对二环芳烃的[2.2]对二环芳烃显示出强烈的圆偏振发光,这对于开发新的发光材料非常重要。特别是伪间衍生物显示出溶剂诱导的 CPL 符号反转,为材料科学研究开辟了新途径 (Zhang 等人,2020).

有机化学中的高自旋分子

- 对伪间-二溴[2.2]对二环芳烃取代化合物的自旋态的研究有助于理解高自旋分子,可能导致有机铁磁体的开发 (Sinha & Ramasesha,1991).

作用机制

Target of Action

Pseudo-meta-Dibromo[2.2]paracyclophane is primarily involved in the field of molecular electronics . Its primary targets are the electron waves passing through a single-molecule junction . The compound’s unique structure allows it to influence the electrical properties of these junctions .

Mode of Action

The compound’s mode of action is based on Quantum Interference (QI) effects . QI occurs when electron waves pass through a single-molecule junction, and this can significantly influence the junction’s electrical properties . The compound’s substitution pattern, conductance, and mechanosensitivity are all factors that can affect the QI effects .

Biochemical Pathways

The biochemical pathways affected by pseudo-meta-Dibromo[2.2]paracyclophane are related to charge transport through molecules . Small structural modifications such as substituent effects, conformational flexibility, and changes in the anchoring groups and their positions can result in large conductance variations . Particularly strong variations are predicted for QI effects originating from the interplay between different transport pathways .

Pharmacokinetics

Currently, there is no available information on the ADME properties (Absorption, Distribution, Metabolism, and Excretion) of pseudo-meta-Dibromo[2.2]paracyclophane. This compound is primarily used in the field of molecular electronics

Result of Action

The result of the action of pseudo-meta-Dibromo[2.2]paracyclophane is reflected in the conductance values of the single-molecule junctions . For example, in the case of para-phenyl-coupled anchoring, large variations in conductance values occur for the pseudo-para-coupled paracyclophane core . This mechanosensitivity is absent for the pseudo-meta-paracyclophane core .

Action Environment

The action of pseudo-meta-Dibromo[2.2]paracyclophane is influenced by the environment of the single-molecule junctions . Factors such as the electrode separation and the connectivity in the central paracyclophane core and the phenyl ring connecting the terminal anchoring group can affect the compound’s action, efficacy, and stability .

未来方向

The future directions of research on pseudo-meta-Dibromo[2.2]paracyclophane could involve further exploration of its unique properties and potential applications in the field of molecular electronics . The development of more efficient synthesis methods and a better understanding of its mechanism of action could also be areas of focus .

属性

IUPAC Name |

5,12-dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Br2/c17-15-9-11-1-2-12-4-6-14(16(18)10-12)8-7-13(15)5-3-11/h3-6,9-10H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVHCBMSDDDSSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(CCC3=C(C=C1C=C3)Br)C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

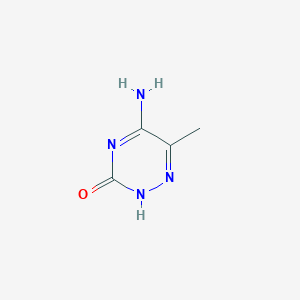

![6-hydroxy-5-[2-(1H-imidazol-1-yl)acetyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B3118465.png)

![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,6-difluorobenzenecarboxamide](/img/structure/B3118476.png)